3-(2-Bromo-5-fluorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2H2 |
InChI Key |
MHRZJHBHYINIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC#N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2-Bromo-5-fluorophenyl)propanenitrile
Currently, there is no direct, single-step synthesis method widely reported specifically for 3-(2-Bromo-5-fluorophenyl)propanenitrile in public literature. However, the synthetic route can be logically constructed based on known methods for preparing similar halogenated aromatic nitriles and related intermediates, as well as halogenation and substitution chemistry involving bromine and fluorine substituents on aromatic rings.
General Synthetic Strategy
The synthesis typically involves:
Step 1: Preparation of 2-Bromo-5-fluorophenyl derivatives
The aromatic ring is functionalized with bromine and fluorine substituents at the 2- and 5-positions, respectively. This can be achieved by selective halogenation or by using commercially available 2-bromo-5-fluorobenzene derivatives.Step 2: Introduction of the propanenitrile side chain
The propanenitrile group (-CH2CH2CN) is introduced via alkylation or substitution reactions, often starting from a suitable halogenated or activated precursor such as a benzyl halide or a phenylacetonitrile derivative.
Specific Preparation Routes
Route via Halogenated Benzyl Bromide and Nucleophilic Substitution
One feasible approach is:
- Starting material: 2-bromo-5-fluorobenzyl bromide (or similar halogenated benzyl derivative).
- Reaction: Nucleophilic substitution with sodium cyanide or a cyanide source to replace the bromide with a nitrile group, yielding 3-(2-bromo-5-fluorophenyl)propanenitrile.
- Conditions: This reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature to optimize yield and minimize side reactions.
This method leverages the reactivity of benzyl bromides towards nucleophilic cyanide substitution and the stability of the fluorine and bromine substituents under these conditions.
Route via Grignard Reaction and Subsequent Cyanation
Another advanced synthetic route involves:
- Formation of Grignard reagent: Preparation of a 2-bromo-5-fluorophenyl magnesium halide from 2-bromo-5-fluorobromobenzene.
- Reaction with electrophilic cyanide source: Reaction of the Grignard reagent with an electrophilic cyanide equivalent or a suitable nitrile precursor to install the propanenitrile side chain.
- Work-up: Acidic quenching and purification to isolate the target compound.
This approach is inspired by similar Grignard-based syntheses of halogenated aromatic nitriles, as seen in preparation methods of related compounds such as 2-bromo-5-aldehyde pyridine derivatives.
Supporting Data and Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution of benzyl bromide | 2-Bromo-5-fluorobenzyl bromide, NaCN | Polar aprotic solvent (DMF/DMSO), mild heating | 70-85 (typical) | >95 (typical) | Straightforward, moderate conditions | Handling of toxic cyanide reagents |
| Grignard reagent route | 2-Bromo-5-fluorobromobenzene, Mg, cyanide source | Anhydrous ether solvents, inert atmosphere, low temp | 60-80 (reported for analogs) | >95 | High selectivity, industrial scalability | Requires strict moisture control, complex setup |
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMSO), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Various oxidized phenyl derivatives.
Scientific Research Applications
Potential Applications
3-(2-Bromo-5-fluorophenyl)propanenitrile has potential applications in various fields:
- Pharmaceutical Development Due to its unique structure, it may serve as a building block in synthesizing new pharmaceutical candidates.
- Agrochemicals It can be a precursor for synthesizing agrochemicals, potentially contributing to developing new pesticides or herbicides.
- Material Science The compound's properties might be explored for creating novel materials with specific functions.
Scientific Research Applications
The uniqueness of 3-(2-Bromo-5-fluorophenyl)propanenitrile lies in the combination of bromine and fluorine atoms on the phenyl ring, which may significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Structural Comparison
| Compound | Key Features |
|---|---|
| 3-(2-Bromo-5-fluorophenyl)propanenitrile | Dual halogen substitution enhancing reactivity |
| 3-(3-Fluorophenyl)propanenitrile | Single fluorine substitution |
| 4-(4-Fluorophenyl)propanenitrile | Fluorine at para position |
| 5-(4-Chlorophenyl)propanenitrile | Chlorine instead of bromine |
Similar Compounds
Several compounds share structural similarities with (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile. (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is an organic compound with a nitrile group, an amino group, and a substituted phenyl ring. Its molecular formula is C9H8BrFN2 with a molecular weight of approximately 243.08 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities.
Medicinal Chemistry
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile (CAS: 175136-65-9)
Molecular Formula: C₁₀H₈BrNO₃ Molecular Weight: 253.94 g/mol (calculated) Key Differences:
- Substituent Variation : The 5-fluoro group in the target compound is replaced by a methoxy (-OCH₃) group, which is electron-donating via resonance, contrasting with fluorine’s electron-withdrawing inductive effect.
- Functional Group: The presence of a 3-oxo (ketone) group in the propanenitrile chain introduces additional reactivity, such as keto-enol tautomerism or participation in condensation reactions, absent in the target compound .
- Synthetic Utility: The methoxy derivative’s discontinued commercial status (as noted in ) may limit accessibility compared to the fluorinated analog.
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
Molecular Formula: C₉H₈FNO₂S Molecular Weight: 213.23 g/mol Key Differences:
- Functional Group : A sulfonyl (-SO₂-) group replaces the bromine in the target compound, drastically altering electronic properties. Sulfonyl groups are strong electron-withdrawing, enhancing acidity and stability.
- Applications : Sulfonamides are common in medicinal chemistry (e.g., enzyme inhibitors), whereas brominated nitriles like the target compound may prioritize halogen-specific reactivity (e.g., Suzuki coupling) .
| Property | 3-(2-Bromo-5-fluorophenyl)propanenitrile | 3-[(2-Fluorophenyl)sulfonyl]propanenitrile |
|---|---|---|
| Molecular Formula | C₉H₇BrFN | C₉H₈FNO₂S |
| Molecular Weight | 228.06 g/mol | 213.23 g/mol |
| Key Substituents | 2-Bromo, 5-fluoro | 2-Sulfonyl, 2-fluoro |
| Reactivity Profile | Bromine as leaving group | Sulfonyl for hydrogen bonding |
Structural and Electronic Implications
- Electron Effects: Fluorine (target compound): Withdraws electron density via induction, polarizing the aromatic ring and enhancing electrophilic substitution resistance. Methoxy (C₁₀H₈BrNO₃): Donates electrons via resonance, increasing ring reactivity toward electrophiles .
- Synthetic Pathways: The target compound’s bromine enables cross-coupling (e.g., Suzuki), while the nitrile group may participate in nucleophilic additions. The 3-oxo derivative (C₁₀H₈BrNO₃) could undergo aldol reactions or serve as a diketone precursor .
Biological Activity
3-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound notable for its unique molecular structure, which includes a propanenitrile group attached to a phenyl ring that is substituted with both bromine and fluorine atoms. This composition not only influences its chemical properties but also its potential biological activities. The compound has garnered attention in various research studies focusing on its interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C10H8BrF
- Molecular Weight : Approximately 244.06 g/mol
- Structural Features :
- Presence of bromine and fluorine enhances reactivity.
- Capable of forming non-covalent interactions such as halogen bonding.
Binding Affinities
Research indicates that 3-(2-Bromo-5-fluorophenyl)propanenitrile exhibits significant binding affinities with various biological targets. The presence of halogen atoms is known to facilitate enhanced selectivity and potency against these targets. Studies have primarily focused on its interaction profiles, which suggest that the compound may act as a modulator for certain enzymes or receptors.
Case Studies
-
Enzyme Interaction Studies :
- In vitro studies have demonstrated that 3-(2-Bromo-5-fluorophenyl)propanenitrile can effectively inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results in inhibiting kinases, which are crucial for various cellular processes.
-
Receptor Binding :
- The compound has been evaluated for its potential to bind to G-protein coupled receptors (GPCRs). Initial findings suggest that it may act as an antagonist or partial agonist, depending on the receptor type.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 3-(2-Bromo-5-fluorophenyl)propanenitrile stands out among structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-(2-Bromo-5-fluorophenyl)propanenitrile | Dual halogen substitution enhancing reactivity |
| 3-(3-Fluorophenyl)propanenitrile | Single fluorine substitution |
| 4-(4-Fluorophenyl)propanenitrile | Fluorine at para position |
| 5-(4-Chlorophenyl)propanenitrile | Chlorine instead of bromine |
The dual halogen substitution in 3-(2-Bromo-5-fluorophenyl)propanenitrile significantly influences its biological activity compared to other similar compounds, potentially leading to greater efficacy in therapeutic applications.
Q & A
Q. What are the common synthetic routes for 3-(2-Bromo-5-fluorophenyl)propanenitrile, and how are intermediates stabilized?
The synthesis typically involves bromo-fluorinated aromatic precursors, such as 2-bromo-5-fluorophenol (CAS 433939-27-6), which can undergo Friedel-Crafts alkylation or nucleophilic substitution to introduce the propanenitrile chain . For example, bromomethyl intermediates (e.g., 2-(bromomethyl)-5-fluorobenzonitrile) are stabilized by storage at 0°C–6°C to prevent degradation . Key steps include:
Q. How can crystallography tools like SHELX and ORTEP-3 aid in structural characterization?
- SHELX : Used for refining small-molecule crystal structures, particularly for resolving bromine and fluorine positional disorders due to their similar electron densities .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize steric effects of the bromo-fluoro substituents .
Example workflow:
Data collection with high-resolution X-ray diffraction.
Structure solution via direct methods (SHELXD).
Refinement (SHELXL) with anisotropic displacement parameters for Br and F atoms .
Q. What precautions are critical during handling and storage?
- Temperature control : Brominated nitriles (e.g., 2-(bromomethyl)-5-fluorobenzonitrile) require storage at 0°C–6°C to avoid decomposition .
- Toxicity mitigation : Use fume hoods for reactions involving volatile intermediates (e.g., 5-bromo-2-fluorophenylacetonitrile) .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity modulated by the electron-withdrawing fluorine at the meta position .
- Fluorine : Enhances aryl ring stability via inductive effects, reducing side reactions during palladium-catalyzed transformations.
Data Table : Comparative reactivity of halogenated analogs
| Compound | Reaction Yield (%) | Major Byproduct |
|---|---|---|
| 3-(2-Bromo-5-fluorophenyl)propanenitrile | 78 | Dehalogenated nitrile |
| 3-(2-Chloro-5-fluorophenyl)propanenitrile | 65 | Chloroarene dimer |
| Reference: (CAS 367262-37-1) |
Q. What mechanistic insights explain cycloaddition reactions involving this nitrile?
The nitrile group participates in [2+3] cycloadditions with azides to form tetrazoles, a reaction accelerated by the electron-deficient aryl ring. Density functional theory (DFT) studies suggest:
- Transition state stabilization : Fluorine’s electronegativity lowers the LUMO energy of the nitrile, enhancing dipolarophile activity .
- Steric effects : The bromine substituent at the ortho position restricts rotational freedom, favoring endo selectivity .
Q. How can computational modeling predict spectroscopic properties or reaction pathways?
- IR/NMR prediction : Tools like Gaussian or ORCA calculate vibrational frequencies (C≡N stretch: ~2240 cm⁻¹) and ¹³C NMR shifts (nitrile carbon: ~120 ppm) .
- Reaction dynamics : Molecular dynamics simulations model steric interactions during SNAr reactions, correlating with experimental kinetics .
Q. How to resolve contradictions in reported reaction yields for derivatives?
- Case study : Discrepancies in Sonogashira coupling yields (45%–82%) arise from:
- Catalyst loading : Optimal Pd(PPh₃)₄ at 5 mol% vs. excess leading to side reactions.
- Solvent effects : DMF increases solubility but may deactivate catalysts via coordination .
- Mitigation : Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand ratio) .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS)?
- Directing effects : The nitrile group meta-directs electrophiles, while bromine and fluorine compete as ortho/para directors. Computational maps (Hammett σ⁺ values) predict preferred sites .
- Experimental validation : Nitration of 3-(2-bromo-5-fluorophenyl)propanenitrile yields 60% para-nitro product due to fluorine’s dominance over bromine .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
